N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE is a complex organic compound that features a unique combination of a hexyl chain, a phenyl group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE typically involves the reaction of hexylamine with 4-phenyl-1,3-thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can enhance the compound’s binding affinity to specific receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N(1)-HEXYL-N(2)-(4-METHYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE
- N(1)-HEXYL-N(2)-(4-ETHYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE
- N(1)-HEXYL-N(2)-(4-PHENYL-1,3-OXAZOL-2-YL)ETHANEDIAMIDE
Uniqueness
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE is unique due to the presence of both a phenyl group and a thiazole ring, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C17H21N3O2S |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-2-3-4-8-11-18-15(21)16(22)20-17-19-14(12-23-17)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3,(H,18,21)(H,19,20,22) |
InChI-Schlüssel |
GZTIOXLWLNILOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.